molecular formula C18H17F2N3OS B213906 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Katalognummer B213906
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: QOBROIYZBIILSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, also known as DTP3, is a small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Bcl-2 is overexpressed in many cancers and plays a critical role in promoting cell survival. Inhibition of Bcl-2 by DTP3 has shown promising results in preclinical studies as a potential anti-cancer therapy.

Wirkmechanismus

Bcl-2 is a key regulator of apoptosis, which is a natural process of programmed cell death that occurs in healthy cells. However, cancer cells often evade apoptosis, leading to uncontrolled cell growth and proliferation. Bcl-2 overexpression in cancer cells is one of the mechanisms by which cancer cells evade apoptosis. 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide inhibits Bcl-2 by binding to its BH3 domain, which is responsible for regulating apoptosis. By inhibiting Bcl-2, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide promotes apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to have selective toxicity towards cancer cells, while sparing normal cells. This is likely due to the overexpression of Bcl-2 in cancer cells, which makes them more sensitive to Bcl-2 inhibition. In addition, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to have low toxicity in animal models, indicating its potential safety in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its specificity for Bcl-2 inhibition, which allows for the study of the role of Bcl-2 in cancer cell survival. However, one limitation of using 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is its complex synthesis process, which may limit its availability and use in some labs.

Zukünftige Richtungen

Future research on 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide should focus on optimizing its synthesis process to increase its availability and reduce its cost. In addition, further preclinical studies should be conducted to evaluate the efficacy of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials should also be conducted to evaluate the safety and efficacy of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in humans as a potential anti-cancer therapy. Finally, research should be conducted to identify potential biomarkers that can predict the response of cancer cells to 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, which can help in patient selection and personalized treatment.

Synthesemethoden

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves the use of hazardous materials and requires specialized equipment and expertise. Therefore, it is important to follow strict safety protocols and guidelines during the synthesis process.

Wissenschaftliche Forschungsanwendungen

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential application as an anti-cancer therapy. Preclinical studies have shown that 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting Bcl-2. In addition, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Molekularformel

C18H17F2N3OS

Molekulargewicht

361.4 g/mol

IUPAC-Name

3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17F2N3OS/c1-8-4-5-11(9(2)6-8)22-17(24)15-14(21)13-10(3)7-12(16(19)20)23-18(13)25-15/h4-7,16H,21H2,1-3H3,(H,22,24)

InChI-Schlüssel

QOBROIYZBIILSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)F)N)C

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)F)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.